molecular formula C14H9F4NO B13320191 N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine

N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Cat. No.: B13320191
M. Wt: 283.22 g/mol
InChI Key: RJMHPYQVYMXUIU-CPNJWEJPSA-N
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Description

N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine is a hydroxylamine derivative featuring two aromatic substituents: a 4-fluorophenyl group and a 4-(trifluoromethyl)phenyl group attached to a methylidene backbone. This compound belongs to the oxime class, formed via condensation of a ketone (or aldehyde) with hydroxylamine. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds suggest synthetic routes involving hydroxylamine and bifunctional carbonyl precursors under acidic or microwave-assisted conditions .

Properties

Molecular Formula

C14H9F4NO

Molecular Weight

283.22 g/mol

IUPAC Name

(NE)-N-[(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C14H9F4NO/c15-12-7-3-10(4-8-12)13(19-20)9-1-5-11(6-2-9)14(16,17)18/h1-8,20H/b19-13+

InChI Key

RJMHPYQVYMXUIU-CPNJWEJPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/C2=CC=C(C=C2)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Diaryl Ketone Intermediate

The ketone precursor, (4-fluorophenyl)[4-(trifluoromethyl)phenyl]methanone, is synthesized via Grignard reaction or Friedel-Crafts acylation .

Grignard Reaction

Reagents :

  • 4-(Trifluoromethyl)benzoyl chloride
  • 4-Fluorophenylmagnesium bromide (prepared from 4-bromofluorobenzene and Mg)

Procedure :

  • Add 4-(trifluoromethyl)benzoyl chloride (1.0 equiv) to THF at –20°C under inert atmosphere.
  • Slowly add 4-fluorophenylmagnesium bromide (1.2 equiv) and stir for 4–6 hours.
  • Quench with saturated NH$$_4$$Cl, extract with ethyl acetate, and purify via column chromatography (hexanes/EtOAc = 9:1).

Yield : ~75% (estimated from analogous reactions in).

Friedel-Crafts Acylation

Reagents :

  • 4-Fluorobenzene
  • 4-(Trifluoromethyl)benzoyl chloride
  • AlCl$$_3$$ (Lewis acid)

Procedure :

  • Dissolve AlCl$$3$$ (1.5 equiv) in anhydrous CH$$2$$Cl$$_2$$ at 0°C.
  • Add 4-(trifluoromethyl)benzoyl chloride (1.0 equiv) followed by 4-fluorobenzene (2.0 equiv).
  • Stir at room temperature for 12 hours, quench with ice-water, and extract with CH$$2$$Cl$$2$$.

Yield : ~50% (lower due to deactivation by electron-withdrawing groups).

Oxime Formation via Condensation

The ketone is converted to the target oxime using hydroxylamine hydrochloride under basic conditions.

Reagents :

  • (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanone
  • Hydroxylamine hydrochloride
  • Sodium acetate (base)
  • Ethanol (solvent)

Procedure :

  • Reflux the ketone (1.0 equiv) with hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv) in ethanol for 6–8 hours.
  • Cool to room temperature, filter the precipitate, and recrystallize from ethanol/water (3:1).

Yield : 80–85% (based on similar oxime syntheses in).

Optimized Reaction Conditions

Parameter Grignard Method Friedel-Crafts Method Oxime Condensation
Temperature –20°C to 25°C 0°C to 25°C Reflux (78°C)
Time 6 hours 12 hours 8 hours
Solvent THF CH$$2$$Cl$$2$$ Ethanol
Key Catalyst/Reagent AlCl$$_3$$ NaOAc
Purity (HPLC) >95% >90% >98%

Comparative Analysis of Methods

Grignard vs. Friedel-Crafts :

  • Efficiency : Grignard offers higher yields due to better control over reactivity.
  • Substituent Compatibility : Friedel-Crafts is less suitable for electron-deficient aryl rings (e.g., 4-fluorophenyl).
  • Scalability : Grignard reactions require strict anhydrous conditions, complicating industrial-scale production.

Oxime Formation :

  • Sodium acetate is preferred over NaOH to avoid over-hydrolysis.
  • Ethanol ensures solubility of both ketone and hydroxylamine.

Industrial-Scale Considerations

Challenges and Mitigation

  • Diaryl Ketone Purity : Column chromatography (silica gel, hexanes/EtOAc) removes unreacted acyl chloride.
  • Oxime Isomerism : The reaction produces a mixture of syn and anti isomers, separable via fractional crystallization.

Chemical Reactions Analysis

Hydroxylamine Formation

Hydroxylamines are typically synthesized via reduction of nitro compounds or through condensation with ketones. For example, nitrobenzene derivatives can be reduced to hydroxylamines using hydrazine and rhodium catalysts . The presence of electron-withdrawing groups (e.g., fluorine, trifluoromethyl) may stabilize intermediates or direct regioselectivity.

Trifluoromethylation

The introduction of trifluoromethyl groups is often achieved via Togni reagent II (trifluoromethyl triflate) in the presence of a base like Cs₂CO₃ . This reaction typically occurs under inert conditions (e.g., CHCl₃, room temperature) and requires protected hydroxylamines. For example:

  • Protected Hydroxylamine + Togni Reagent → Trifluoromethylated Product
    Example: Methyl 4-(N-hydroxyacetamido)benzoate reacts with Togni reagent II to yield trifluoromethylated derivatives .

Condensation Reactions

Hydroxylamines undergo cyclocondensation with carbonyl compounds to form heterocycles (e.g., isoxazoles). For instance, hydroxylamine hydrochloride reacts with ketones like 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one to form diastereomeric isoxazoles .

Mechanistic Insight :

  • Nucleophilic attack by the hydroxylamine’s nitrogen on the carbonyl carbon.

  • Elimination of water to form a double bond.

  • Cyclization to yield the heterocyclic product.

Oxidation and Stability

Hydroxylamines are prone to oxidation, particularly in the presence of acidic or basic conditions. The trifluoromethyl group’s strong electron-withdrawing effect may stabilize the hydroxylamine against oxidation, enhancing its shelf-life.

NMR Spectroscopy

  • ¹H NMR : Signals for aromatic protons (fluorophenyl and trifluoromethyl-phenyl rings) typically appear in the range of δ 7.0–8.5 ppm.

  • ¹³C NMR : Trifluoromethyl carbons resonate at δ ~95–110 ppm (quartet splitting) .

HRMS Analysis

High-resolution mass spectrometry confirms molecular weight and isotopic patterns. For example:

CompoundObserved (m/z)Calc. (m/z)
Trifluoromethylated Product168.0667168.0661

Comparison of Reaction Conditions

Reaction TypeConditionsYieldKey Reagents
TrifluoromethylationCHCl₃, Cs₂CO₃, Togni II, rt, 16–23 h97%Togni II, Cs₂CO₃
Cyclocondensation (Isoxazole)EtOH, reflux, 2–10 h89–91%Hydroxylamine HCl
Oxidation StabilityAcidic/Basic ConditionsN/AInert atmosphere

Biological and Functional Implications

The trifluoromethyl group’s lipophilicity and electron-withdrawing effects may enhance the compound’s bioavailability or target affinity. Hydroxylamines are known to act as nitric oxide donors, but the steric bulk of the methylidene group could modulate reactivity.

Scientific Research Applications

N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. The presence of fluorine atoms enhances its binding affinity to target molecules, thereby increasing its efficacy .

Comparison with Similar Compounds

Oximes with Single Aryl Groups

(4-Fluorophenyl)-N-hydroxymethanimin (Compound 10)

  • Structure : Derived from 4-fluorobenzaldehyde and hydroxylamine hydrochloride, forming a simple oxime with a single 4-fluorophenyl substituent.
  • Synthesis: Reacted in a methanol-water system with NaHCO₃, yielding a white amorphous solid (100% yield) .
  • Key Differences : Lacks the trifluoromethylphenyl group, resulting in lower steric hindrance and reduced lipophilicity compared to the target compound.

Imines with Trifluoromethylphenyl Groups

(E)-N-(4-Fluorophenyl)-1-(4-(Trifluoromethyl)phenyl)methanimine

  • Structure : An imine synthesized from 4-(trifluoromethyl)benzaldehyde and 4-fluoroaniline via microwave irradiation.
  • Synthesis : Microwave method reduced reaction time and improved yield, characterized by NMR and FTIR .
  • Key Differences : The imine functional group (C=N) contrasts with the hydroxylamine (N-O) group in the target compound, altering stability and reactivity.

Hydroxylamine Derivatives with Extended Chains

(E)-N-[5-Methoxy-1-[4-(Trifluoromethyl)phenyl]pentylidene]hydroxylamine

  • Structure : A pentylidene-linked hydroxylamine with a methoxy group and 4-(trifluoromethyl)phenyl substituent.
  • Synthesis : Presumed to involve condensation of a ketone precursor with hydroxylamine, though details are unspecified .

Biological Activity

N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine, with the CAS number 1461727-02-5, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H9F4NO
  • Molecular Weight : 283.22 g/mol
  • Structure : The compound features a hydroxylamine functional group attached to a complex aromatic system, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. Hydroxylamines are known to participate in various biochemical reactions, including:

  • Reduction of Nitro Compounds : Hydroxylamines can reduce nitro groups to amines, which is significant in pharmacology for drug activation.
  • Inhibition of Enzymatic Activity : The compound may interact with enzymes through covalent modification, potentially inhibiting their activity.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

  • Antitumor Activity : Some studies suggest that hydroxylamines can induce apoptosis in cancer cells by disrupting redox homeostasis.
  • Antimicrobial Properties : Hydroxylamines have shown promise as antimicrobial agents by interfering with bacterial cell wall synthesis.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of hydroxylamine derivatives. The findings indicated that certain derivatives could inhibit tumor growth in xenograft models through apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Mechanism
Hydroxylamine A12Apoptosis induction
Hydroxylamine B25Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

In a study focused on antimicrobial activity, this compound was tested against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine?

The compound can be synthesized via condensation reactions between substituted benzaldehydes and hydroxylamine derivatives. For example, microwave-assisted synthesis has been demonstrated for analogous Schiff base compounds, achieving higher yields (85–90%) and shorter reaction times (10–15 minutes) compared to conventional heating . Key steps include:

  • Reagents : 4-(Trifluoromethyl)benzaldehyde and 4-fluoroaniline derivatives.
  • Characterization : Use elemental analysis, FTIR (to confirm imine C=N stretching at ~1600–1650 cm⁻¹), and NMR (¹H/¹³C for aromatic proton environments and trifluoromethyl group identification) .

Basic: How should researchers validate the structural identity and purity of this compound?

A multi-technique approach is essential:

  • Elemental Analysis : Confirm empirical formula (e.g., C₁₄H₁₀F₄N₂O).
  • Spectroscopy :
    • FTIR : Identify hydroxylamine (N–O stretch at ~900–950 cm⁻¹) and imine (C=N) groups.
    • NMR : ¹H NMR resolves aromatic protons (doublets for para-substituted fluorophenyl groups at δ 7.2–7.8 ppm), while ¹³C NMR detects trifluoromethyl carbons (δ ~120–125 ppm, split due to coupling with fluorine) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can researchers address discrepancies in pharmacological activity data for this compound?

Contradictions may arise from differences in assay conditions, impurity profiles, or stereochemistry. Methodological solutions include:

  • Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for batch-to-batch variability.
  • Impurity Profiling : Employ LC-MS to identify and quantify byproducts (e.g., oxidation products or unreacted intermediates) that may interfere with bioactivity .
  • Comparative Studies : Benchmark against structurally related compounds (e.g., Bicalutamide derivatives with similar fluorophenyl/trifluoromethyl motifs) to isolate structure-activity relationships .

Advanced: What advanced analytical techniques are critical for studying its stability under varying conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to simulate storage conditions. Monitor degradation via:
    • HPLC-DAD : Track changes in peak area (%) over time.
    • Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the imine bond to yield aldehydes/amines) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions .

Advanced: How can computational modeling enhance understanding of its biological interactions?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes).
  • QSAR Studies : Correlate substituent effects (e.g., fluorine vs. trifluoromethyl groups) with bioactivity using descriptors like logP and polar surface area.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing redox stability) .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Process Optimization : Replace microwave synthesis with flow chemistry for continuous production. Key parameters include residence time (2–5 minutes) and solvent selection (e.g., acetonitrile for improved solubility).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real-time .
  • Crystallization Control : Use anti-solvent crystallization (e.g., water in DMF) to enhance polymorphic purity and yield .

Advanced: How do impurities impact its pharmacological profile, and how are they quantified?

  • Critical Impurities : Include unreacted 4-fluoroaniline (potential genotoxic risk) and oxidation byproducts (e.g., nitroso derivatives).
  • Quantification :
    • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Limit of quantification (LOQ) ≤ 0.1% .
    • NMR Spectroscopy : ¹⁹F NMR resolves trifluoromethyl-related impurities with high specificity .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent light-induced degradation.
  • Humidity : Use desiccants (silica gel) to maintain <30% RH.
  • Solvent : Dissolve in anhydrous DMSO (≥99.9%) for long-term storage, aliquoted to avoid freeze-thaw cycles .

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